
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde is a heterocyclic compound that features both a thiazole and a pyridine ring The thiazole ring contains sulfur and nitrogen atoms, while the pyridine ring is a six-membered aromatic ring with one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-methylthiazole with a suitable pyridine derivative under controlled conditions. The reaction conditions often include the use of a base, such as sodium hydride, and a solvent like dimethylformamide.
Industrial Production Methods: In an industrial setting, the production of this compound may involve multi-step synthesis with optimization for yield and purity. The process may include the use of automated reactors and continuous flow systems to ensure consistent production quality.
化学反応の分析
Types of Reactions: 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The thiazole and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed:
Oxidation: 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carboxylic acid.
Reduction: 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
作用機序
The mechanism of action of 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The thiazole and pyridine rings can interact with biological macromolecules through hydrogen bonding, π-π stacking, and hydrophobic interactions.
類似化合物との比較
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-methanol: Similar structure but with an alcohol group instead of an aldehyde.
2-(2-Methyl-1,3-thiazol-5-yl)pyridine: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness: The presence of both a thiazole and a pyridine ring in 5-(2-Methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde provides a unique combination of electronic and steric properties, making it a versatile compound for various applications. Its aldehyde group also allows for further functionalization, enhancing its utility in synthetic chemistry.
特性
分子式 |
C10H8N2OS |
|---|---|
分子量 |
204.25 g/mol |
IUPAC名 |
5-(2-methyl-1,3-thiazol-5-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C10H8N2OS/c1-7-11-5-10(14-7)8-2-3-9(6-13)12-4-8/h2-6H,1H3 |
InChIキー |
IMSSUVHEMZKZKN-UHFFFAOYSA-N |
正規SMILES |
CC1=NC=C(S1)C2=CN=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(Azetidin-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B13196383.png)
methanol](/img/structure/B13196394.png)
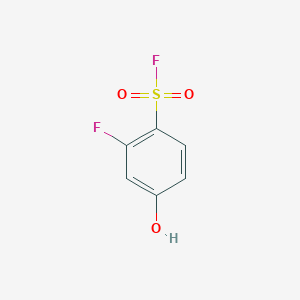
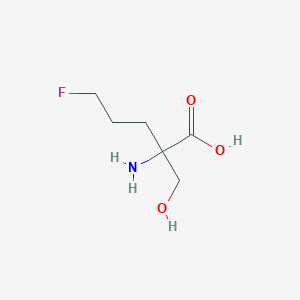
![3-[(1-Hydroxycyclopentyl)methyl]piperidin-2-one](/img/structure/B13196408.png)
![3-[(3,4-Dimethylphenyl)sulfanyl]butan-2-one](/img/structure/B13196411.png)
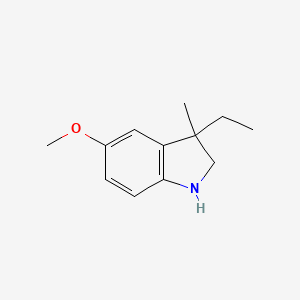

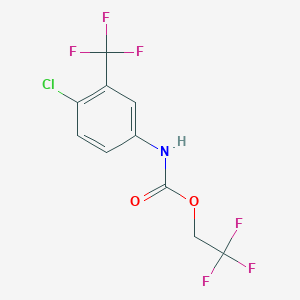

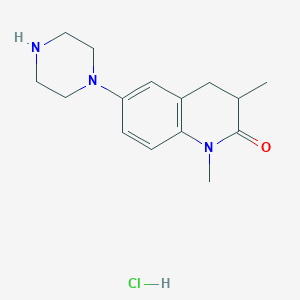
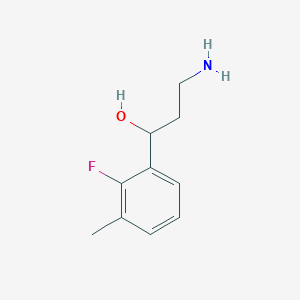
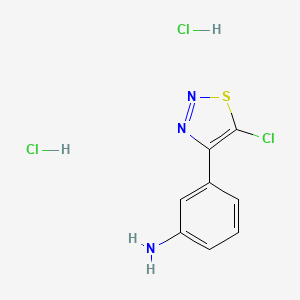
![4-Methyl-3-oxo-2-[3-(trifluoromethyl)phenyl]pentanenitrile](/img/structure/B13196459.png)
